2-bromo-1-(1H-indazol-6-yl)ethan-1-one
Description
Properties
CAS No. |
1239480-86-4 |
|---|---|
Molecular Formula |
C9H7BrN2O |
Molecular Weight |
239.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Continuous Flow Synthesis
Modern facilities employ continuous flow reactors to enhance safety and efficiency:
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Reactor Type : Microfluidic tubular reactor with PTFE lining.
-
Conditions :
-
Residence time: 12 min
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Pressure: 2 bar
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Temp: 25°C
-
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Output : 1.2 kg/h with 70% yield and 98% purity.
Waste Management
-
Bromide Byproducts : Treated with Ca(OH)₂ to precipitate CaBr₂, which is recycled.
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Solvent Recovery : Distillation recovers >90% DCM for reuse.
Mechanistic Insights
Electrophilic Aromatic Substitution (EAS)
The bromination mechanism proceeds via:
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Generation of Br⁺ : NBS reacts with FeCl₃ to form Br⁺ electrophile.
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Attack at 2-Position : The indazole’s electron-rich 2-position favors electrophilic attack.
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Deprotonation : FeCl₃ stabilizes the transition state, facilitating H⁺ removal.
Computational Support : Density functional theory (DFT) calculations confirm the 2-position’s lower activation energy (ΔG‡ = 15.2 kcal/mol) compared to the 4-position (ΔG‡ = 18.7 kcal/mol).
Challenges and Solutions
Byproduct Formation
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Over-Bromination : Mitigated by using stoichiometric NBS and low temps.
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Acetyl Hydrolysis : Avoid protic solvents; use molecular sieves to scavenge H₂O.
Purification Techniques
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Crystallization : Ethanol/water (3:1) recrystallizes the product with 85% recovery.
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Chromatography : Silica gel with hexane:EtOAc (4:1) resolves di-brominated impurities.
Emerging Methodologies
Photocatalytic Bromination
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Catalyst : TiO₂ nanoparticles under UV light (365 nm).
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Advantages : Room temp, no metal catalysts.
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Yield : 60–65% (needs optimization).
Enzymatic Approaches
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Enzyme : Haloperoxidase from Caldariomyces fumago.
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Conditions : pH 5.0, 30°C, H₂O₂ as oxidant.
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Limitation : Low scalability (mg-scale).
Chemical Reactions Analysis
Types of Reactions
2-bromo-1-(1H-indazol-6-yl)ethan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
2-bromo-1-(1H-indazol-6-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other indazole derivatives, which are valuable in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-bromo-1-(1H-indazol-6-yl)ethan-1-one is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The bromine atom and the indazole moiety play crucial roles in its activity, potentially affecting enzyme function and cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-bromo-1-(1H-indazol-6-yl)ethan-1-one with analogous bromoethanones and heterocyclic derivatives, focusing on structural features, synthetic routes, and physicochemical properties.
Structural and Functional Group Variations
Key Compounds for Comparison:
Structural Insights:
- Reactivity: The bromoethanone group in all listed compounds enables nucleophilic substitution (e.g., with amines or thiols). However, the indazole moiety may sterically hinder reactions compared to simpler aryl groups .
- Biological Relevance: Indazole derivatives (e.g., 1-(5-bromo-6-chloro-1H-indazol-1-yl)ethanone ) are often explored for anticancer activity, whereas benzodioxin or thiazole-containing analogs (e.g., ) are studied for antimicrobial or anti-inflammatory properties.
Physicochemical and Spectroscopic Properties
- ¹H NMR Trends: Bromoethanone Protons: The -COCH₂Br group in 2-bromo-1-(3,5-dimethoxyphenyl)ethan-1-one appears as a singlet at δ 4.79 ppm , whereas in indazole derivatives, adjacent aromatic protons (e.g., δ 7.18–8.02 ppm) dominate the spectrum . Aromatic Protons: Indazole C-H signals (e.g., δ 7.31–8.02 ppm in ) are distinct from benzodioxin (δ 6.78–7.24 ppm ) or thiazole (δ 7.41–7.86 ppm ) environments.
- Crystallography: Indazole derivatives exhibit planar geometries with intermolecular hydrogen bonds (e.g., N–H···O interactions), as seen in 1-(3-bromo-6-nitro-1H-indazol-1-yl)ethan-1-one .
Q & A
Q. What are common synthetic routes for preparing 2-bromo-1-(1H-indazol-6-yl)ethan-1-one?
The compound is typically synthesized via bromination of a precursor ketone. A widely used method involves reacting 1-(1H-indazol-6-yl)ethan-1-one with brominating agents like N-bromosuccinimide (NBS) in solvents such as chloroform or carbon tetrachloride under reflux conditions. Reaction temperatures range from 60–80°C, and yields depend on stoichiometric ratios and catalyst use (e.g., radical initiators like AIBN) .
Table 1: Representative Bromination Conditions
| Brominating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| NBS | CHCl₃ | 70 | 65–75 | |
| Br₂ | CCl₄ | 60 | 50–60 |
Q. How is the molecular structure of this compound characterized?
Structural elucidation combines X-ray crystallography (using SHELX software for refinement ) and spectroscopic methods:
- NMR : Distinct signals for the bromoethyl group (δ 4.5–5.0 ppm for CH₂Br) and indazole protons (aromatic δ 7.5–8.5 ppm) .
- IR : Strong carbonyl (C=O) stretch at ~1700 cm⁻¹ and C-Br vibration at 550–650 cm⁻¹ .
Q. What analytical techniques ensure purity and identity of the compound?
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%) .
- Mass Spectrometry : ESI-MS confirms molecular ion peaks matching the exact mass (e.g., [M+H]⁺ at m/z 267.98 for C₉H₇BrN₂O) .
Advanced Research Questions
Q. How can bromination reaction conditions be optimized for higher yields and selectivity?
Key variables include:
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) may enhance reactivity but risk side reactions.
- Catalysts : Radical initiators (e.g., AIBN) improve NBS efficiency by promoting homolytic cleavage .
- Temperature Control : Lower temperatures (40–50°C) reduce decomposition but prolong reaction times. Systematic Design of Experiments (DoE) is recommended to balance these factors .
Q. What crystallographic challenges arise during structural refinement of this compound?
Challenges include:
- Disordered Atoms : Bromine’s high electron density can cause refinement artifacts. SHELXL’s restraints (e.g., DFIX, SIMU) mitigate this .
- Twinning : High-resolution data (≤1.0 Å) and TWIN commands in SHELX improve modeling of twinned crystals .
Table 2: Crystallographic Data (Hypothetical Example)
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| R-factor | 0.035 |
| C=O Bond Length | 1.21 Å |
| Reference |
Q. How does this compound interact with biological targets?
The bromoethyl group acts as an electrophile, forming covalent bonds with nucleophilic residues (e.g., cysteine thiols) in enzymes. In silico docking (AutoDock Vina) and kinetic assays (e.g., IC₅₀ determination) validate target engagement .
Q. How to resolve contradictions in reported bioactivity data?
Discrepancies may stem from:
Q. What are the electronic effects of substituents on the indazole ring?
Electron-withdrawing groups (e.g., nitro, chloro) at the indazole’s 3- or 5-positions increase the electrophilicity of the bromoethyl ketone, enhancing reactivity in nucleophilic substitutions. DFT calculations (Gaussian 16) model these effects .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
